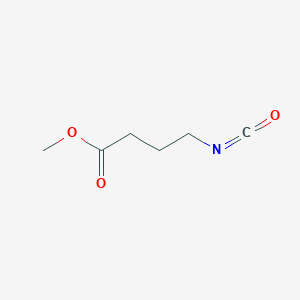
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, also known as MPSB-HCl, is a versatile compound that has been used in a variety of scientific research applications. It is a crystalline white solid that is soluble in water, ethanol, and other organic solvents. It is a versatile reagent and is used in the synthesis of various compounds, including drugs and pharmaceuticals. MPSB-HCl has a wide range of applications in biochemical and physiological research, and is used in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride plays a role in the synthesis and structural characterization of various compounds. For example, it has been implicated in the preparation of intermediates for CCR5 antagonists, which are targeting preparations in the prevention of human HIV-1 infection. The compound's active groups, including pyridine and benzenesulfonyl, contribute to the development of candidate compounds for drug development, as demonstrated by Cheng De-ju (2015) in their research on methylbenzenesulfonamide CCR5 antagonists (Cheng De-ju, 2015).
Antiparasitic Activity
Research on Piper species has identified benzoic acid derivatives, including this compound, for their antiparasitic activity. These compounds have shown significant effects against promastigote forms of Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating their potential in developing antiparasitic agents (Ninoska Flores et al., 2008).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been explored as corrosion inhibitors for metals. A study by M. Yadav et al. (2016) on benzimidazole derivatives, including those related to the target compound, demonstrated their effectiveness in protecting N80 steel in hydrochloric acid, showcasing the compound's potential application in corrosion protection (M. Yadav et al., 2016).
Metabolic Fate and Pharmacokinetics
The metabolic fate of synthetic cannabinoid receptor agonists, such as those structurally similar to this compound, has been a subject of pharmacological interest. Studies have focused on understanding how these compounds are metabolized in the body, including the role of human carboxylesterases in their hydrolysis. This research is crucial for identifying toxicological screening targets and predicting drug interactions (Matthias J Richter et al., 2022).
Luminescent Properties and Photo-induced Electron Transfer
Compounds with structures incorporating elements of this compound have been examined for their luminescent properties and their capacity for photo-induced electron transfer. These studies contribute to the understanding of how such compounds can be utilized in the development of optical materials and sensors (Jiaan Gan et al., 2003).
Eigenschaften
IUPAC Name |
methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.ClH/c1-18-13(15)11-4-2-3-5-12(11)19(16,17)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFLZEIPMRELMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375540 |
Source


|
| Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849035-95-6 |
Source


|
| Record name | Benzoic acid, 2-(4-piperidinylsulfonyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)





![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)





